molecular formula C14H11Cl2N3 B11187965 2-[(2,5-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile

2-[(2,5-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B11187965
M. Wt: 292.2 g/mol
InChI Key: VFBKFIATEMZMTG-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with dichlorophenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 2,5-dichloroaniline with 4,6-dimethyl-3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(2,5-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid: Known for its anti-inflammatory properties.

    2-[(2,6-Dichlorophenyl)amino]phenylacetic acid: Used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

    2-[(2,6-Dichlorophenyl)amino]benzenemethanol: Investigated for its potential pharmaceutical applications.

Uniqueness

2-[(2,5-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11Cl2N3

Molecular Weight

292.2 g/mol

IUPAC Name

2-(2,5-dichloroanilino)-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C14H11Cl2N3/c1-8-5-9(2)18-14(11(8)7-17)19-13-6-10(15)3-4-12(13)16/h3-6H,1-2H3,(H,18,19)

InChI Key

VFBKFIATEMZMTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2=C(C=CC(=C2)Cl)Cl)C

Origin of Product

United States

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